5-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde is a compound with the molecular formula C11H15NO2S. It features a thiophene ring substituted with a hydroxyazepane group and an aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with a hydroxyazepane derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products Formed
Oxidation: 5-(4-Hydroxyazepan-1-yl)thiophene-2-carboxylic acid.
Reduction: 5-(4-Hydroxyazepan-1-yl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 5-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the hydroxyazepane group, making it less versatile in certain applications.
5-(4-Hydroxyazepan-1-yl)thiophene-2-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.
5-(4-Hydroxyazepan-1-yl)thiophene-2-carboxylic acid: Oxidized form with a carboxylic acid group instead of an aldehyde.
Uniqueness
5-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both a hydroxyazepane group and an aldehyde group on the thiophene ring.
Properties
Molecular Formula |
C11H15NO2S |
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Molecular Weight |
225.31 g/mol |
IUPAC Name |
5-(4-hydroxyazepan-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c13-8-10-3-4-11(15-10)12-6-1-2-9(14)5-7-12/h3-4,8-9,14H,1-2,5-7H2 |
InChI Key |
IGUHMLGNWXFMAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCN(C1)C2=CC=C(S2)C=O)O |
Origin of Product |
United States |
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